molecular formula C10H21NS B13013662 N-Isopentyl-2,2-dimethylthietan-3-amine

N-Isopentyl-2,2-dimethylthietan-3-amine

Cat. No.: B13013662
M. Wt: 187.35 g/mol
InChI Key: OROAUWSEVHWFEY-UHFFFAOYSA-N
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Description

N-Isopentyl-2,2-dimethylthietan-3-amine is a synthetic organic compound featuring a thietane ring, a four-membered saturated heterocycle containing a sulfur atom, which is substituted with two methyl groups at the 2-position and an amine functional group at the 3-position. This amine is further functionalized with an isopentyl (3-methylbutyl) chain, classifying it as a tertiary amine . The presence of both nitrogen and sulfur atoms in a constrained ring system makes this compound a molecule of significant interest in advanced chemical research and development, particularly in the exploration of structure-activity relationships and as a building block for more complex chemical entities. In a research context, amines are fundamental functional groups in organic and medicinal chemistry . A primary area of investigation for amines like this compound is their behavior in chemical transformations, such as N-dealkylation processes . N-Dealkylation is a critical reaction for the synthesis of a wide range of pharmaceuticals, agrochemicals, and fine chemicals, and it is also a principal metabolic pathway for xenobiotics in vivo . The study of such reactions is essential throughout all phases of drug development for the identification and synthesis of drug metabolites . Researchers may utilize this specific amine to study these chemical pathways using various methods, including chemical, catalytic, electrochemical, photochemical, and enzymatic techniques . The compound's structure offers a template to probe the electronic and steric effects of the thietane ring on the reactivity of the adjacent amine group, providing valuable insights for method development and synthetic chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H21NS

Molecular Weight

187.35 g/mol

IUPAC Name

2,2-dimethyl-N-(3-methylbutyl)thietan-3-amine

InChI

InChI=1S/C10H21NS/c1-8(2)5-6-11-9-7-12-10(9,3)4/h8-9,11H,5-7H2,1-4H3

InChI Key

OROAUWSEVHWFEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1CSC1(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopentyl-2,2-dimethylthietan-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2,2-dimethylthietan-3-amine with isopentyl halides in the presence of a base. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Isopentyl-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

N-Isopentyl-2,2-dimethylthietan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-Isopentyl-2,2-dimethylthietan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The thietane ring and amine group can form specific interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or enzymology.

Comparison with Similar Compounds

Key Observations:

  • Thietane vs.
  • Lipophilicity : The isopentyl group increases LogP relative to (3R)-2,2-dimethylthietan-3-amine, suggesting improved membrane permeability but reduced aqueous solubility .
  • Pharmacological Potential: Unlike the tryptamine derivative N-[2-(1H-indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine (associated with serotonin receptor modulation), the target compound lacks aromatic indole groups, likely shifting its biological targets .

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